
(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide is a chemical compound with a unique structure that includes a seven-membered ring with a ketone group and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide typically involves the reaction of a cycloheptadienone derivative with a methylating agent in the presence of a brominating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptadienone derivatives: Compounds with similar ring structures but different substituents.
Brominated ketones: Compounds with bromine and ketone groups but different ring sizes or configurations.
Uniqueness
(E)-Methyl(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium bromide is unique due to its specific combination of a seven-membered ring, a ketone group, and a bromide ion. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
61779-83-7 |
|---|---|
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
methyl-(4-oxocyclohepta-2,5-dien-1-ylidene)oxidanium;bromide |
InChI |
InChI=1S/C8H9O2.BrH/c1-10-8-4-2-3-7(9)5-6-8;/h2-3,5-6H,4H2,1H3;1H/q+1;/p-1 |
InChI Key |
CDVBAHIEVQGHEJ-UHFFFAOYSA-M |
Canonical SMILES |
C[O+]=C1CC=CC(=O)C=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


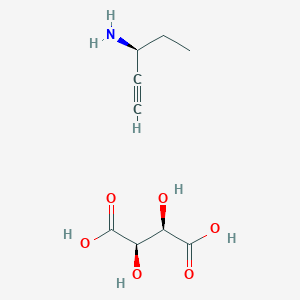
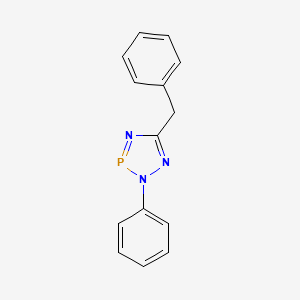
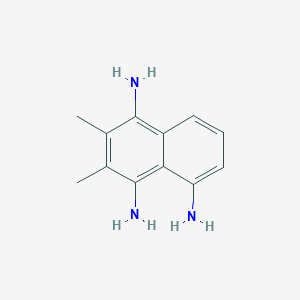
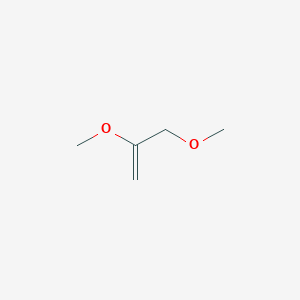
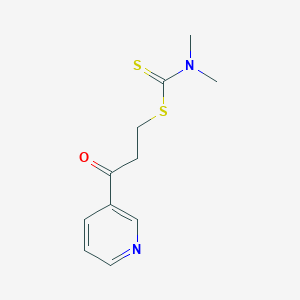
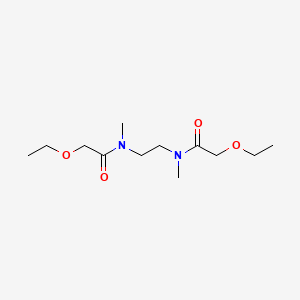
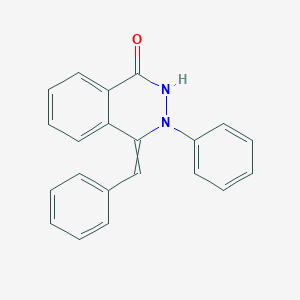
![5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14547121.png)
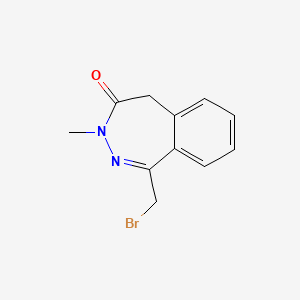
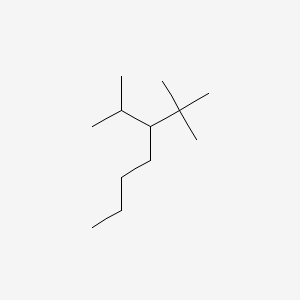

![Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane](/img/structure/B14547143.png)
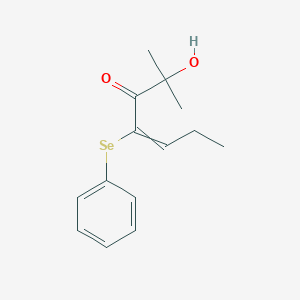
![5-[3-(1,2-Dihydroacenaphthylen-5-yl)buta-1,3-dienyl]-1,2-dihydroacenaphthylene](/img/structure/B14547158.png)
